molecular formula C4H8N2O B231188 3-Aminocrotonamide CAS No. 15846-25-0

3-Aminocrotonamide

Cat. No.: B231188
CAS No.: 15846-25-0
M. Wt: 100.12 g/mol
InChI Key: UAUSQEVPWPGBHG-UHFFFAOYSA-N
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Description

3-Aminocrotonamide is an organic compound with the molecular formula C4H8N2O. It is a derivative of crotonamide, characterized by the presence of an amino group at the third position of the crotonamide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminocrotonamide can be synthesized through several methods. One common synthetic route involves the reaction of crotonamide with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Aminocrotonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.

    Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted crotonamides with various functional groups.

Scientific Research Applications

3-Aminocrotonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    Crotonamide: The parent compound without the amino group.

    3-Aminobut-2-enamide: A similar compound with slight structural differences.

    2-Aminocrotonamide: An isomer with the amino group at a different position.

Uniqueness

3-Aminocrotonamide is unique due to the specific positioning of the amino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-aminobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSQEVPWPGBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065957
Record name 2-Butenamide, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-25-0
Record name 3-Amino-2-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15846-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocrotonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenamide, 3-amino-
Source EPA Chemicals under the TSCA
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Record name 2-Butenamide, 3-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocrotonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-Aminocrotonamide and how is it typically characterized?

A1: this compound (also known as 3-amino-2-butenamide) is an organic compound with the molecular formula C4H8N2O. Its structure can be described as a crotonamide molecule substituted with an amino group at the 3-position. The presence of both amine and amide groups offers opportunities for diverse chemical reactions and interactions.

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while UV spectroscopy provides insights into electronic transitions within the molecule. []
  • Mass Spectrometry (MS): This technique, particularly DP-MS, helps determine the molecular weight and analyze the fragmentation pattern of the molecule. [, ]
  • X-ray Diffraction: Powder X-ray diffraction patterns provide information about the crystal structure and cell parameters of this compound, particularly relevant for understanding its solid-state polymerization behavior. []
  • Nuclear Magnetic Resonance (NMR): While not explicitly mentioned in the provided abstracts, 1H NMR studies on similar compounds suggest that this compound may exist in cis and trans isomeric forms due to the presence of the C=C double bond. []

Q2: How does this compound behave in polymerization reactions?

A2: this compound undergoes a fascinating solid-state polymerization process when exposed to radiation. [] This polymerization is topotactic, meaning the monomer molecules react in a highly ordered manner within the crystal lattice, resulting in a polymer that retains the crystalline structure of the monomer. [] The polymerization mechanism involves a condensation reaction where one molecule of ammonia is released for every two molecules of this compound that combine. [] This process is thought to occur through a free radical mechanism. []

Q3: What is the significance of the topotactic polymerization of this compound?

A3: Topotactic polymerization is a relatively uncommon phenomenon and offers several advantages:

  • Unique Material Properties: The crystalline nature of the resulting polymers can impart desirable properties like high melting points and distinct mechanical strength. []

Q4: Can this compound be used to synthesize other compounds?

A4: Yes, this compound serves as a valuable building block in organic synthesis.

  • Pyridinylpyrimidines: It reacts with ethyl pyridine-2-carboxylate or related esters to yield 6-methylpyrimidin-4(3H)-ones. These compounds have been investigated for their potential as amplifiers of the antibiotic phleomycin. []
  • Reactions with Diketene: this compound derivatives react with diketene, although the specific products and their applications are not detailed in the provided abstracts. []
  • Reactions with α,β-Unsaturated Esters: While details are limited in the abstracts, this compound is known to react with α,β-unsaturated esters. [] This suggests its potential in synthesizing a range of heterocyclic compounds.

Q5: Are there any known challenges or limitations associated with this compound?

A5: While the provided abstracts highlight interesting properties and reactions of this compound, some aspects require further investigation:

  • Solubility: The polymer formed through radiation-induced polymerization is soluble in methanol but not water. [] This limited solubility could pose challenges for certain applications.

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